5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-6-1-5(2-7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVWJFKZYNRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzyl bromide and 1H-1,2,4-triazole.
Nucleophilic Substitution: 3,5-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Electrophiles or nucleophiles; reactions are conducted in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has highlighted the antimicrobial properties of triazole derivatives, including 5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine. Triazoles are known for their ability to inhibit fungal growth and have been utilized in developing antifungal agents. Studies have shown that modifications in the triazole structure can enhance their activity against various pathogens, making them promising candidates for new antimicrobial drugs .
Cancer Therapy
Triazole compounds have been investigated for their potential in cancer treatment. The multifunctional capabilities of this compound suggest it may interact with specific proteins involved in cancer pathways. For instance, studies indicate that triazole derivatives can influence the kallikrein-kinin signaling pathway, which is implicated in tumor proliferation and metastasis . This positions the compound as a potential candidate for further development in oncology.
Agricultural Chemistry
Fungicides
The compound's structural characteristics lend themselves to applications as fungicides in agriculture. Triazoles are widely used in crop protection due to their efficacy against a range of fungal diseases affecting plants. The ability of this compound to inhibit fungal growth makes it a valuable candidate for developing new agricultural fungicides .
Biochemical Research
Protein Interactions
The interactions of this compound with proteins have been studied using advanced techniques such as molecular docking and spectroscopic analysis. These studies reveal that the compound can bind effectively to high-abundance blood proteins like human serum albumin. Understanding these interactions is crucial for elucidating the pharmacokinetics and pharmacodynamics of triazole compounds in biological systems .
Case Studies
Mechanism of Action
The mechanism of action of 5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine, highlighting differences in substituents, biological activities, and synthetic methodologies:
Structural and Functional Insights
Substituent Effects: Fluorine vs. Methoxy: The 3,5-difluorobenzyl group in the target compound provides stronger electron-withdrawing effects compared to the 3,5-dimethoxyphenyl substituent in its analog. Heterocyclic Core: Replacing the triazole core with a thiadiazole (as in 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine) alters hydrogen-bonding capabilities and ring strain, which may reduce bioactivity despite similar substituents.
Biological Activity: Fluorinated triazoles (e.g., 3,5-disubstituted-4H-1,2,4-triazol-4-amines) exhibit superior fungicidal activity compared to non-fluorinated analogs, as fluorine atoms disrupt fungal cell wall synthesis. Tetrazole-triazole hybrids (e.g., 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole) show phytocidal activity, suggesting synergistic effects from nitrogen-rich heterocycles.
Synthetic Methodologies :
- Multicomponent reactions using TEOF and sodium azide are versatile for generating diverse triazole derivatives but require precise control of reaction conditions (e.g., temperature, solvent) to avoid side products.
- Thiadiazole derivatives are typically synthesized via condensation reactions, which are less adaptable to introducing fluorine substituents compared to triazoles.
Computational and Crystallographic Insights
- The planar geometry of triazole derivatives (r.m.s. deviation < 0.15 Å for non-H atoms) facilitates intermolecular interactions, such as C–H···N hydrogen bonding, which stabilize crystal structures and enhance solubility.
- Software tools like SHELX and ORTEP-3 are critical for resolving these geometries and refining X-ray diffraction data.
Biological Activity
5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine is a compound that falls under the class of triazoles, recognized for its diverse biological activities. The presence of both the triazole ring and the 3,5-difluorobenzyl group contributes to its unique chemical and biological properties. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and potential mechanisms of action.
Chemical Structure and Synthesis
The compound can be synthesized through a nucleophilic substitution reaction involving 3,5-difluorobenzyl bromide and 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction typically occurs in dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours, followed by purification methods such as recrystallization or column chromatography to obtain high-purity products.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. For instance:
- Bacterial Activity : The compound demonstrated effective inhibition against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
- Fungal Activity : In vitro studies revealed its antifungal properties against Candida species. For example, one derivative exhibited an MIC of 2 μg/mL against C. krusei, outperforming fluconazole (MIC = 16 μg/mL) by a factor of eight .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has shown promising results in inhibiting cell proliferation in different cancer cell lines:
- Mechanism : The compound may inhibit specific enzymes involved in cell cycle regulation and proliferation. For instance, it has been suggested that it could inhibit the activity of certain kinases or other molecular targets associated with tumor growth.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical to cellular processes. For example, it could inhibit enzymes involved in DNA replication or repair mechanisms.
- Signaling Pathways : It has been shown to affect signaling pathways such as NF-κB and MAPK pathways, which are crucial for inflammation and cancer progression .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against clinically relevant pathogens. Results indicated that compounds with the difluorobenzyl modification exhibited enhanced activity compared to their non-fluorinated counterparts.
- Anticancer Research : In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted its potential as a lead compound for further development into anticancer drugs .
Comparative Analysis
| Property | This compound | Standard Antibiotic | Fluconazole |
|---|---|---|---|
| MIC against C. krusei | 2 μg/mL | N/A | 16 μg/mL |
| Cytotoxicity | Low | Varies | Moderate |
| Anticancer Activity | Significant inhibition in vitro | N/A | N/A |
Q & A
Basic Research Questions
What are the optimal synthetic routes for 5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and appropriately substituted nitriles or carboxamides. Key steps include:
- Step 1: Preparation of the 3,5-difluorobenzyl precursor via nucleophilic substitution or coupling reactions.
- Step 2: Formation of the triazole core using hydrazine and a cyanoguanidine derivative under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
- Step 3: Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Critical Parameters: Reaction time (12–24 hours) and inert atmosphere (N₂/Ar) to prevent oxidation of the amine group .
Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Assign protons of the triazole ring (δ 7.8–8.2 ppm) and difluorobenzyl group (δ 6.8–7.2 ppm for aromatic protons). Coupling constants (e.g., ) confirm fluorine substitution patterns .
- ¹³C NMR: Identify quaternary carbons in the triazole ring (δ 150–160 ppm) and CF₂ groups (δ 110–115 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂ group at m/z ~160) .
- X-ray Crystallography: Resolves tautomeric forms (if present) and validates bond lengths (e.g., C–N triazole bonds: 1.31–1.37 Å) .
How does the 3,5-difluorobenzyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Effects: Fluorine atoms increase the compound’s acidity (pKa ~3.5–4.0 for the triazole NH) and enhance hydrogen-bonding capacity, impacting solubility in polar solvents .
- Lipophilicity: LogP values (predicted: ~2.1) are reduced compared to non-fluorinated analogs, improving bioavailability .
- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition >200°C, attributed to fluorine’s stabilizing effect on the benzyl moiety .
Advanced Research Questions
How does annular tautomerism affect the reactivity and biological activity of this triazole derivative?
Methodological Answer:
- Tautomeric Forms: The triazole ring exists in equilibrium between 1H- and 4H- tautomers. X-ray studies of analogous compounds reveal rare co-crystallization of multiple tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine) .
- Implications:
- Reactivity: The 1H-tautomer favors nucleophilic substitution at N1, while the 4H-form enhances electrophilic aromatic substitution at C5 .
- Biological Activity: Tautomer ratios influence binding to targets (e.g., kinases), as shown by molecular docking studies where the 1H-form exhibits stronger interactions with ATP-binding pockets .
What computational methods are recommended for modeling the electronic structure of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- B3LYP/6-311+G(d,p): Predicts frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Correlation with Experiment: Bond lengths (e.g., C–N triazole: 1.33 Å calculated vs. 1.31–1.37 Å crystallographic) validate accuracy .
- Molecular Dynamics (MD): Simulates solvation effects (e.g., water/DMSO) to predict solubility and aggregation behavior .
How should researchers address discrepancies between predicted and observed biological activities in SAR studies?
Methodological Answer:
- Step 1: Verify compound purity via HPLC-MS to rule out impurities (>98% purity required) .
- Step 2: Reassess tautomer ratios using variable-temperature NMR or X-ray crystallography .
- Step 3: Employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm target engagement .
- Case Study: In fluorinated pyrazole analogs, discrepancies arose due to off-target effects on cytochrome P450 enzymes, resolved via metabolic stability profiling .
What methodologies are appropriate for studying the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Hydrolysis Studies: Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS. Fluorine groups resist hydrolysis, but triazole rings may cleave under acidic conditions .
- Photolysis: Expose to UV light (254 nm) and monitor degradation using HPLC-UV. Difluorobenzyl groups exhibit slow photodegradation (t₁/₂ > 48 hours) .
- Biodegradation: Use OECD 301F (manometric respirometry) with activated sludge. Triazole amines are recalcitrant, requiring specialized microbial consortia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
